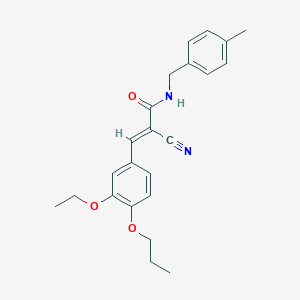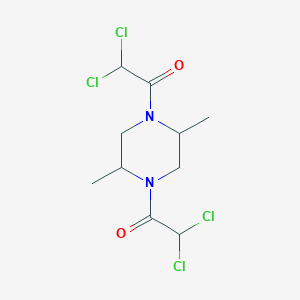![molecular formula C23H20BrN3O4 B449995 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE](/img/structure/B449995.png)
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C24H18BrN5O3S . This compound is known for its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a hydrazino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde . This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. Finally, the hydrazone is reacted with 2-methoxyphenyl isocyanate to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE can be compared with similar compounds such as:
- **2-[(2E)-2-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(4-CHLOROBENZYL)OXY]BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(ALLYLOXY)BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE These compounds share similar structural features but differ in the substituents attached to the benzylidene and hydrazino groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrN3O4 |
|---|---|
Molecular Weight |
482.3g/mol |
IUPAC Name |
N'-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C23H20BrN3O4/c1-30-21-9-5-3-7-19(21)26-22(28)23(29)27-25-14-17-6-2-4-8-20(17)31-15-16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
UZDXGRJWCHJTHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449912.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449914.png)

![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![5-(4-bromophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449921.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
![2-(5-methyl-2-thienyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B449923.png)
![Methyl 2-({3-nitro-2-methylbenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449924.png)
![N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
![3-chloro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449926.png)
![4-cyano-5-[({4-nitrophenoxy}acetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B449928.png)
![ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449929.png)

![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B449936.png)
